4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituted phenyl groups
Preparation Methods
The synthesis of 4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where piperazine is synthesized by reacting an amine with formaldehyde and a ketone.
Substitution Reactions: The piperazine ring is then functionalized with 2,5-dimethylbenzoyl and other substituents through nucleophilic substitution reactions.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately and then coupled with the functionalized piperazine ring under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases due to its unique structural properties.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and is studied for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have a piperazine ring and are evaluated for their antibacterial and antipsychotic properties.
The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities.
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O/c1-17-6-9-21(10-7-17)27-25-26-20(4)16-23(28-25)29-11-13-30(14-12-29)24(31)22-15-18(2)5-8-19(22)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |
InChI Key |
UEEUNWNIGSYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)C)C)C |
Origin of Product |
United States |
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